molecular formula C16H30O B577132 2-Hexyldec-2-enal CAS No. 13893-39-5

2-Hexyldec-2-enal

Cat. No.: B577132
CAS No.: 13893-39-5
M. Wt: 238.41 g/mol
InChI Key: RSBRHLFCWKXUSQ-JQIJEIRASA-N
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Description

2-Hexyldec-2-enal is a flavoring agent recognized by the Flavor and Extract Manufacturers Association (FEMA GRAS 4786), making it a compound of significant interest for scientific studies in flavor chemistry and food science research . Its primary research value lies in the investigation of flavor additive effects, sensory perception, and stability across diverse food and beverage matrices. Studies can utilize this aldehyde to model its behavior in various applications, including alcoholic and non-alcoholic beverages, dairy products, confectionery, and gelatin-based products, where it is typically used at low ppm concentrations . From a broader scientific perspective, aldehydes like this compound are highly reactive, serving as invaluable multi-tool intermediates in chemical synthesis . Research into enzymatic pathways, such as those catalyzed by carboxylic acid reductases (CARs), highlights the relevance of such aldehydes in the context of green chemistry and the biocatalytic production of flavor compounds from renewable resources . This makes this compound a relevant compound for research focused on sustainable industrial biocatalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13893-39-5

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(E)-2-hexyldec-2-enal

InChI

InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+

InChI Key

RSBRHLFCWKXUSQ-JQIJEIRASA-N

SMILES

CCCCCCCC=C(CCCCCC)C=O

Isomeric SMILES

CCCCCCC/C=C(\CCCCCC)/C=O

Canonical SMILES

CCCCCCCC=C(CCCCCC)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

Aldol condensation proceeds via deprotonation of octanal by a strong base, generating an enolate ion that attacks the carbonyl carbon of a second octanal molecule. Subsequent elimination of water yields this compound. The choice of catalyst significantly influences reaction efficiency:

  • Potassium hydroxide (KOH) in diethylene glycol emerges as the optimal catalytic system, achieving yields exceeding 60% under controlled conditions.

  • Sodium hydroxide (NaOH) exhibits comparable activity but requires higher concentrations to offset reduced solubility in glycol solvents.

The reaction is typically conducted at 40–60°C, with prolonged stirring (4–6 hours) to ensure complete conversion. Elevated temperatures (>70°C) risk side reactions, including over-oxidation to carboxylic acids or further condensation of the product.

Solvent Selection and Phase Behavior

Glycol solvents, particularly diethylene glycol, play a dual role as reaction media and phase-separation promoters:

  • Diethylene glycol enhances benzaldehyde solubility (when used in cross-condensation) while rendering this compound insoluble, facilitating product isolation.

  • Addition of hexane (10–20% v/v) creates a biphasic system, improving extraction efficiency during workup.

A representative solvent composition includes 190 g diethylene glycol, 21 g KOH, and 16 g water, yielding a homogeneous phase that transitions to biphasic upon product formation.

Process Optimization and Scalability

Kinetic Control and Reactant Ratios

Minimizing octanal self-condensation is critical in cross-aldol reactions with benzaldehyde. However, intentional this compound synthesis requires stoichiometric excess of octanal :

  • A molar ratio of 1:1.5 (benzaldehyde:octanal) shifts selectivity toward hexyl cinnamic aldehyde, whereas omitting benzaldehyde directs the reaction exclusively toward this compound.

  • Continuous stirred-tank reactors (CSTRs) enable precise control over residence time and octanal concentration, reducing oligomerization by-products.

Temperature and Pressure Effects

  • Optimal temperature range : 40–50°C balances reaction rate and selectivity. Below 30°C, reaction kinetics become impractically slow; above 60°C, dehydration side reactions dominate.

  • Reduced pressure (1.0–2.5 kPa) during distillation prevents thermal degradation of the product, which boils at 112°C under 0.1 kPa.

Purification and Analytical Verification

Isolation Techniques

Post-reaction workup involves sequential liquid-liquid extraction and distillation:

  • Hexane extraction : Removes this compound from the glycol phase, followed by washing with saturated Na₂CO₃ and HCl to neutralize residual catalyst.

  • Fractional distillation : Employing a 18 cm Knitmesh-packed column, the crude product is distilled at 0.1 kPa, yielding a purity >95%.

Gas Chromatography Characterization

The NIST WebBook provides critical retention indices for identity confirmation:

Column TypeActive PhaseRetention Index (RI)Temperature Program
CapillaryPONA175260°C → 240°C at 4°C/min
CapillaryDB-Wax208660°C → 240°C at 4°C/min

These indices serve as benchmarks for verifying synthetic success and detecting impurities like cyclohexanol.

Industrial Challenges and By-Product Management

By-Product Formation

Common impurities include:

  • Cyclohexanol and cyclohexanone : Originating from palladium-catalyzed hydroperoxide decomposition in alternative routes.

  • Oligomeric aldehydes : Resulting from uncontrolled aldol additions at elevated octanal concentrations.

Solvent Recycling and Sustainability

Diethylene glycol recovery via falling-film evaporation achieves >90% reuse rates, reducing waste generation. However, glycol degradation at high temperatures necessitates periodic replacement, impacting process economics.

Emerging Methodologies and Comparative Analysis

Palladium-Catalyzed Routes

While US3839457A details trans-2-hexenal synthesis via cyclohexyl hydroperoxide decomposition, extrapolation to this compound remains unexplored. PdCl₂-NaCl systems (5–15 gram atoms Pd per 100 mol hydroperoxide) offer potential for selective oxidations but require validation for longer-chain enals.

Alkali vs. Transition Metal Catalysts

ParameterAlkali Catalysts (KOH)Palladium Catalysts
CostLowHigh
SelectivityModerate (60–70%)Undetermined
By-ProductsOligomers, carboxylic acidsCyclohexanol, ketones
ScalabilityProven at industrial scaleLaboratory-scale only

Chemical Reactions Analysis

Types of Reactions

2-Hexyldec-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The double bond and the aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Hexyldecanoic acid.

    Reduction: 2-Hexyldecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hexyldec-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexyldec-2-enal involves its reactivity as an enal. The aldehyde group can undergo nucleophilic addition reactions, while the double bond can participate in various addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) (E)-Hexadec-2-enal (CAS: 22644-96-8)
  • Molecular Formula : C₁₆H₃₀O (identical to 2-hexyldec-2-enal) .
  • Key Differences :
    • Structural isomerism: The aldehyde group is positioned at the terminal end of the hexadecene chain, unlike this compound, where the aldehyde is adjacent to a branched hexyl group .
    • InChIKey : KLJFYXOVGVXZKT-CCEZHUSRSA-N, indicating distinct spatial arrangement .
(b) alpha-Hexylcinnamaldehyde
  • A related aldehyde used in synthetic fragrances, but differs in the placement of the aldehyde group and aromatic ring .

Stereoisomers of this compound

(E)- vs. (Z)-2-Hexyldec-2-enal
Property (E)-2-Hexyldec-2-enal (Z)-2-Hexyldec-2-enal Source
ΔfH°gas -351.72 kJ/mol (calculated) Similar (data not explicit)
logP (octanol/water) 5.443 (Crippen method) Similar (stereochemistry minor)
Boiling Point 148–149°C at 5 Torr Not reported
Density 0.8483 g/cm³ Not reported

Key Insight : The (E)-isomer is more thermodynamically stable due to reduced steric hindrance, while the (Z)-isomer may exhibit higher polarity, affecting solubility and chromatographic behavior .

Physicochemical Properties vs. (E)-Hexadec-2-enal

Property This compound (E)-Hexadec-2-enal Source
Molecular Weight 238.41 g/mol 238.41 g/mol
Boiling Point 148–149°C (5 Torr) Not explicitly reported
logP 5.443 Estimated lower (linear chain)
Retention Index 1752 (NIST non-polar column) Data unavailable

Key Insight : The branched structure of this compound reduces its volatility compared to linear analogues like (E)-hexadec-2-enal, making it more suitable for long-lasting fragrance applications .

Biological Activity

2-Hexyldec-2-enal, also known as (Z)-2-hexyldec-2-enal, is an unsaturated aldehyde with the molecular formula C16H30O\text{C}_{16}\text{H}_{30}\text{O} and a molecular weight of 238.41 g/mol. This compound has gained attention in various fields, including biology and medicine, due to its potential biological activities, particularly its role as a signaling molecule and its applications in drug development.

The structure of this compound features a long hydrophobic carbon chain, which enhances its solubility in organic solvents while being less soluble in water. It exists as a colorless to pale yellow liquid with a characteristic odor. The compound's unique properties are attributed to its specific combination of chain length and functional groups.

PropertyValue
CAS No.61960-01-8
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
IUPAC Name(Z)-2-hexyldec-2-enal
InChI KeyRSBRHLFCWKXUSQ-PEZBUJJGSA-N

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation and safety.

Pheromone Activity

Insects utilize this compound as a pheromone, indicating its role in biological signaling. This property is significant for understanding ecological interactions and developing pest control strategies.

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties. This aspect is under investigation for potential therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can lead to further chemical reactions. Additionally, its role as a signaling molecule suggests that it may bind to receptors, triggering specific cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of E. coli in vitro, showcasing its potential as a natural preservative in food products .
  • Pheromone Research : Research on the pheromonal role of this compound in certain insect species has opened avenues for exploring its use in sustainable pest management strategies.
  • Inflammatory Response : Investigations into the anti-inflammatory properties of related compounds have indicated that they may modulate immune responses, providing a basis for further studies on this compound's therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Hexyldec-2-enal, and how do they influence experimental design?

  • Methodological Answer : The compound’s molecular formula (C₁₆H₃₀O), molecular weight (238.41 g/mol), and thermodynamic properties (e.g., enthalpy of vaporization: 57.97 kJ/mol, logP: 5.443) are critical for solvent selection, reaction conditions, and stability assessments . For instance, its low water solubility (log10ws = -5.65) suggests hydrophobic interactions in biological assays, necessitating organic solvents like DMSO for dissolution. Researchers must account for its thermal properties (e.g., melting point: 293.04 K) when designing temperature-controlled synthesis or storage protocols .

Q. How can this compound be synthesized and characterized in a laboratory setting?

  • Methodological Answer : Synthesis typically involves aldol condensation of hexanal and decanal precursors under controlled pH and temperature. Characterization should include:

  • GC-MS : To verify purity and isomer ratios (e.g., cis/trans mixtures) .
  • NMR spectroscopy : To confirm structural integrity, particularly the α,β-unsaturated aldehyde moiety.
  • Thermogravimetric analysis (TGA) : To assess thermal stability using its enthalpy of vaporization (57.97 kJ/mol) .
    • Data Integration : Compare experimental results with computational models (e.g., Joback or Crippen methods for predicting thermodynamic properties) to validate accuracy .

Q. What are the primary research applications of this compound in academic studies?

  • Methodological Answer : Its applications span:

  • Olfaction studies : As a volatile organic compound (VOC), it is used in sensory biology to model ligand-receptor interactions due to its structural similarity to insect pheromones .
  • Material science : Its non-polar retention index (rinpol = 1752) informs its use in polymer plasticizer research .
    • Experimental Design : Use partition coefficient (logP) data to optimize delivery systems (e.g., liposomal encapsulation for in vivo studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound across different computational models?

  • Methodological Answer : Discrepancies in properties like critical pressure (1453.46 kPa) or ideal gas heat capacity (624.12–718.89 J/mol·K) arise from differing computational methods:

  • McGowan Method : Prioritizes molecular volume (mcvol = 233.570 ml/mol) for solubility predictions.
  • NIST Webbook : Provides experimentally validated vaporization enthalpies .
    • Resolution Strategy : Perform sensitivity analyses using multiple models (e.g., Joback vs. Crippen) and validate against experimental data. For example, reconcile logP values (5.443) with HPLC retention times under standardized conditions .

Q. What advanced techniques are required to analyze the stereochemical effects of this compound isomers in biological systems?

  • Methodological Answer :

  • Chiral chromatography : Separate cis/trans isomers using polar stationary phases (e.g., Ascentis® Express Phenyl-Hexyl columns) .
  • Molecular docking simulations : Correlate isomer-specific binding affinities with bioactivity data (e.g., insect antennal response assays).
  • Ethical considerations : Adhere to biosafety protocols (e.g., closed-system handling, PPE guidelines) to mitigate exposure risks .

Q. How can researchers model the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photodegradation studies : Use UV-Vis spectroscopy to track degradation kinetics under varying light intensities.
  • QSPR models : Predict half-lives using polarity indices (ripol = 2086) and critical temperatures (tc = 789.51 K) .
  • Data validation : Cross-reference computational predictions with LC-MS/MS data to identify degradation byproducts .

Q. What strategies optimize the reproducibility of this compound in cross-disciplinary studies (e.g., biochemistry vs. materials science)?

  • Methodological Answer :

  • Standardized protocols : Document solvent purity, temperature (±0.1°C), and agitation rates to minimize batch variability.
  • Inter-lab validation : Share raw data (e.g., TGA curves, NMR spectra) via open-access platforms to align analytical benchmarks .
  • Uncertainty analysis : Quantify errors in logP (±0.1 units) and solubility (±5%) using error propagation models .

Ethical and Safety Guidelines

  • Handling : Use closed systems and local exhaust ventilation to limit inhalation exposure .
  • Disposal : Follow EPA guidelines for VOC waste, leveraging critical pressure (1453.46 kPa) data to design containment systems .
  • Data Integrity : Disclose computational assumptions (e.g., ideal gas behavior) to avoid misinterpretation .

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